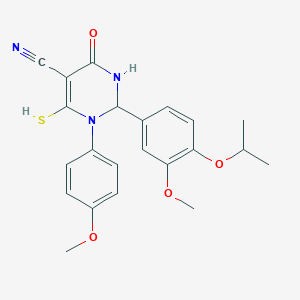
2-(4-Isopropoxy-3-methoxyphenyl)-6-mercapto-1-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Isopropoxy-3-methoxyphenyl)-6-mercapto-1-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-Isopropoxy-3-methoxyphenyl)-6-mercapto-1-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a novel pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its anticancer, antibacterial, and antiviral activities, as well as its mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a tetrahydropyrimidine core with various substituents that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- The compound has shown promising results against various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects on human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells. The IC50 values for these cell lines ranged from 10 to 25 µM, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .
- Mechanistically, it appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
-
Antibacterial Activity :
- The compound demonstrated effective antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular, it showed a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli .
- The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
-
Antiviral Activity :
- Preliminary studies suggest that this compound may inhibit viral replication in certain viruses, although specific data is limited. Further research is needed to elucidate its antiviral mechanisms and efficacy against specific viral strains.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50/MIC (µM/µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HeLa | 15 | Induction of apoptosis |
| HepG2 | 20 | Cell cycle regulation | |
| A549 | 25 | Caspase pathway activation | |
| Antibacterial | Staphylococcus aureus | 15 | Disruption of cell wall synthesis |
| Escherichia coli | 15 | Interference with metabolic pathways | |
| Antiviral | Not specified | TBD | TBD |
The biological activities of the compound are attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased caspase activity and subsequent cell death in cancer cells.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, preventing their proliferation.
- Bacterial Inhibition : The antibacterial effects are mediated through the inhibition of key enzymes involved in peptidoglycan synthesis.
特性
IUPAC Name |
3-(4-methoxyphenyl)-2-(3-methoxy-4-propan-2-yloxyphenyl)-6-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-13(2)29-18-10-5-14(11-19(18)28-4)20-24-21(26)17(12-23)22(30)25(20)15-6-8-16(27-3)9-7-15/h5-11,13,20,30H,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOLHYXOCKWGDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2NC(=O)C(=C(N2C3=CC=C(C=C3)OC)S)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














